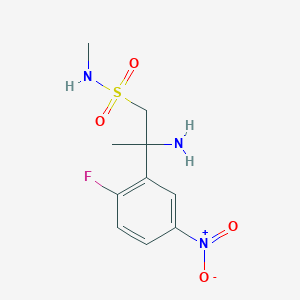
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide is a complex organic compound with significant potential in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nitration of 2-fluoroaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfonamide group allows it to mimic natural substrates, thereby inhibiting enzyme activity. Additionally, the fluoro and nitro groups can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone
- 2-Fluoro-6-(trifluoromethyl)benzophenone
- (4-Aminophenyl)(2-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, 2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and N-methyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
特性
分子式 |
C10H14FN3O4S |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H14FN3O4S/c1-10(12,6-19(17,18)13-2)8-5-7(14(15)16)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3 |
InChIキー |
XAWFTBLLKNFYHE-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)NC)(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


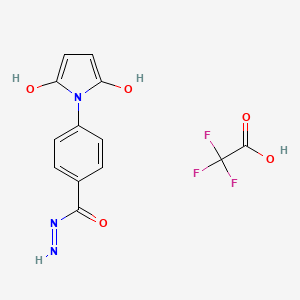
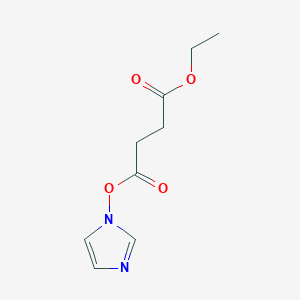
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)

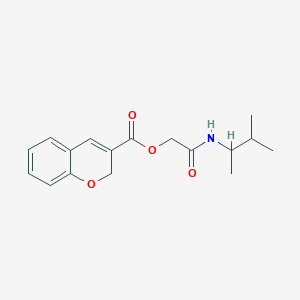
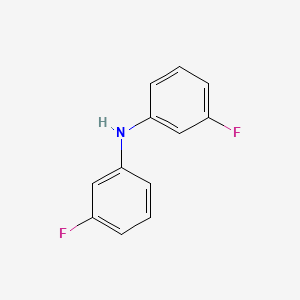
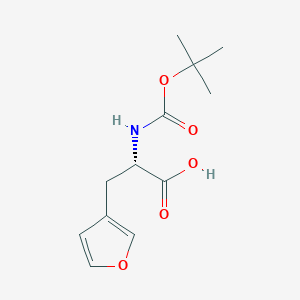
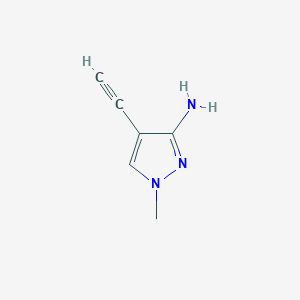
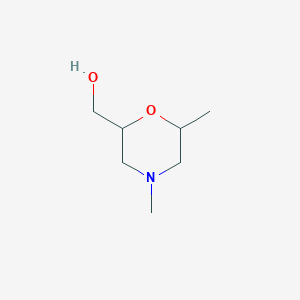
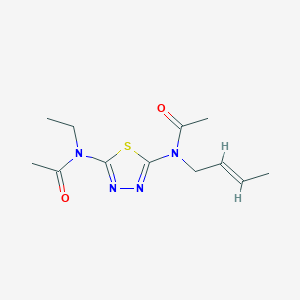
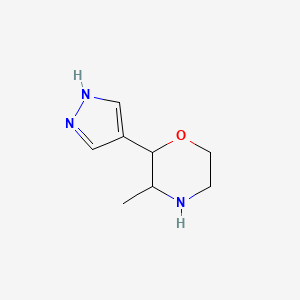
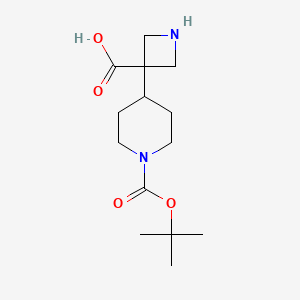
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
